23-Hydroxy-14,15,16,17-tetradehydroveratraman-3-yl hexopyranoside
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Overview
Description
Veratrosine is a steroidal alkaloid derived from the plant Veratrum nigrum, which belongs to the family Liliaceae . This compound is known for its significant bioactivities and has been used in traditional medicine for centuries to treat various ailments such as hypertension, epilepsy, and chronic malaria .
Preparation Methods
Veratrosine can be extracted from the roots and rhizomes of Veratrum nigrum. The extraction process involves soaking the finely powdered roots and rhizomes in a solution of sodium hydroxide, followed by extraction with chloroform . The mass obtained is then acidified with tartaric acid and basified with ammonium hydroxide to precipitate the alkaloids
Chemical Reactions Analysis
Veratrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of veratrosine can lead to the formation of veratramine, another bioactive alkaloid .
Scientific Research Applications
In chemistry, it is used as a precursor for synthesizing other bioactive compounds . In biology and medicine, veratrosine has shown promise as an inhibitor of the hedgehog signaling pathway, which is involved in the growth and differentiation of cells . This pathway is abnormally active in more than 20 types of cancer, making veratrosine a potential candidate for cancer treatment . Additionally, veratrosine has been studied for its cytotoxic effects against human cancer cell lines .
Mechanism of Action
Veratrosine exerts its effects primarily by inhibiting the hedgehog signaling pathway . This pathway is crucial for normal tissue development and cell differentiation. By inhibiting this pathway, veratrosine can prevent the proliferation of cancer cells. The molecular targets of veratrosine include the proteins involved in the hedgehog signaling pathway, such as Smoothened and Gli .
Comparison with Similar Compounds
Veratrosine is similar to other steroidal alkaloids found in Veratrum species, such as veratramine, jervine, and cycloposine . veratrosine is unique in its potent inhibition of the hedgehog signaling pathway, making it a valuable compound for cancer research . Other similar compounds include protoveratrine A, deacetylpro A, and dediacetylpro A, which also exhibit bioactive properties but differ in their specific mechanisms of action and applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQHVBNTINGJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871661 |
Source
|
Record name | 23-Hydroxy-14,15,16,17-tetradehydroveratraman-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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